2-(4-Isopropyl-1H-indol-3-yl)acetic acid
Description
Properties
CAS No. |
191675-19-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.268 |
IUPAC Name |
2-(4-propan-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-8(2)10-4-3-5-11-13(10)9(7-14-11)6-12(15)16/h3-5,7-8,14H,6H2,1-2H3,(H,15,16) |
InChI Key |
RQPYPOXRWCPZLH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C2C(=CC=C1)NC=C2CC(=O)O |
Synonyms |
1H-Indole-3-aceticacid,4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
Reacting 4-isopropylphenylhydrazine with levulinic acid (4-oxopentanoic acid) generates a hydrazone intermediate. Cyclization under acidic conditions (e.g., H₂SO₄ in ethanol) induces indole ring formation, positioning the isopropyl group at the 4-position.
Leimgruber-Batcho Cyclization Method
The Leimgruber-Batcho indole synthesis, optimized for electron-deficient precursors, enables efficient 4-substitution.
Enamine Formation
A nitro-toluenic precursor (e.g., 2-nitro-5-isopropyltoluene) reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Reduction with hydrogen gas and palladium/carbon catalyst induces cyclization, yielding 4-isopropylindole.
Friedel-Crafts Acylation
The indole 3-position undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃. Subsequent hydrolysis of the acetyl chloride to acetic acid is achieved using aqueous NaOH (60–70% yield).
Hydrolysis and Purification Techniques
Ester Hydrolysis
Methyl or ethyl esters of the acetic acid sidechain are saponified using LiOH or NaOH in THF/H₂O. For example, methyl 2-(4-isopropyl-1H-indol-3-yl)acetate hydrolyzes quantitatively to the acid under refluxing NaOH (1M, 12 h).
Purification
-
Flash Chromatography : Silica gel with ethyl acetate/petroleum ether (25–33% gradient) removes byproducts.
-
Recrystallization : Water or ethanol/water mixtures yield high-purity crystals (mp 164–165°C).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Fischer Indole | 35–50 | Direct 4-substitution | Multi-step oxidation required |
| Leimgruber-Batcho | 60–70 | High regioselectivity | Sensitive to nitro group positioning |
| Suzuki Coupling | 55–65 | Mild conditions, scalability | Requires halogenated precursors |
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-(4-Isopropyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its role in plant growth regulation and its potential as a plant growth hormone.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division by binding to auxin receptors and activating downstream signaling pathways. In medicinal applications, it may exert its effects by modulating enzyme activity or interacting with cellular receptors involved in inflammation, cancer, or microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among indole-3-acetic acid derivatives significantly influence their physicochemical properties, synthesis routes, and biological activities. Below is a detailed comparison:
Structural Variations
Physicochemical Properties
- Lipophilicity : The isopropyl group in this compound increases logP compared to hydroxy or ethoxy derivatives, enhancing membrane permeability .
- Crystal Packing : Compounds like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid exhibit hydrogen-bonded dimers (O–H⋯O) and C–H⋯π interactions, stabilizing the solid state . Similar stabilization is expected in the target compound.
- Solubility : Ethoxy and hydroxy substituents improve aqueous solubility (e.g., 2-(4-Ethoxy-1H-indol-3-yl)acetic acid), whereas isopropyl and methyl groups reduce it .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Isopropyl-1H-indol-3-yl)acetic acid, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves alkylation or substitution reactions at the indole ring’s 4-position. For example, introducing the isopropyl group via Friedel-Crafts alkylation using isopropyl halides in the presence of Lewis acids (e.g., AlCl₃). Key parameters include:
- Temperature : Maintain between 0–25°C to avoid side reactions.
- Catalyst : Optimize Lewis acid concentration (e.g., 1–2 eq. AlCl₃) to enhance regioselectivity.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >95% purity .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm and indole protons at δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 247.1312 for C₁₃H₁₅NO₂).
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C3-C2-C1-O2 torsion angle ≈ 120°) .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the indole ring influence the biological activity of this compound analogs?
- Methodological Answer : Substituting the isopropyl group with halogens (e.g., Cl, I) or hydroxyl groups alters electronic properties and steric effects, impacting receptor binding. For example:
Q. What strategies can resolve contradictions in biological activity data observed across different studies of this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Impurities >5% (e.g., unreacted indole precursors) can skew activity assays. Validate purity via HPLC (retention time: 8.2 min, C18 column) .
- Assay Conditions : Standardize buffer pH (7.4 for mammalian targets vs. 6.8 for bacterial) and incubation times (24–48 hrs).
- Target Specificity : Use CRISPR-edited cell lines to isolate off-target effects (e.g., confirm COX-2 binding via knockout models) .
Q. How can computational methods predict the interaction mechanisms between this compound and its biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding:
- Docking : Identify key residues (e.g., Arg120 in COX-2 forms H-bonds with the acetic acid moiety).
- MD Simulations : Simulate ligand-protein stability over 100 ns; RMSD <2.0 Å indicates stable binding.
- Free Energy Calculations : Use MM/GBSA to estimate binding affinity (ΔG ≈ -9.8 kcal/mol for COX-2) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity for this compound, while others observe no effect?
- Methodological Answer : Divergent results may stem from:
- Dosage : Effective concentrations vary (e.g., IC₅₀ = 10 μM in RAW264.7 macrophages vs. 50 μM in THP-1 cells).
- Cell Type : Primary cells (e.g., human PBMCs) show higher sensitivity than immortalized lines.
- Metabolic Stability : Check for rapid degradation in cell media (e.g., t₁/₂ <1 hr in serum-containing media) using LC-MS stability assays .
Experimental Design Considerations
Q. What in vitro and in vivo models are most suitable for evaluating the neuroprotective effects of this compound?
- Methodological Answer : Prioritize models aligned with mechanistic hypotheses:
- In Vitro : SH-SY5Y neurons under oxidative stress (H₂O₂-induced apoptosis; measure caspase-3 activation).
- In Vivo : Murine middle cerebral artery occlusion (MCAO) model; assess infarct volume reduction via MRI (dose: 10 mg/kg, i.p.) .
Structural and Mechanistic Insights
Q. How does the acetic acid side chain influence the compound’s pharmacokinetic properties?
- Methodological Answer : The carboxylic acid group enhances water solubility (logP = 2.8 vs. 4.1 for methyl ester analogs) but limits blood-brain barrier (BBB) penetration. Strategies to improve bioavailability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
